molecular formula C19H33N3O2 B6073898 7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide

Cat. No.: B6073898
M. Wt: 335.5 g/mol
InChI Key: YNZXXUBDEFVECY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide, also known as CP-466722, is a small molecule inhibitor of the enzyme Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a critical role in regulating cytoskeleton dynamics, cell migration, proliferation, and apoptosis. CP-466722 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders.

Mechanism of Action

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide inhibits ROCK by binding to the ATP-binding site of the kinase domain. ROCK is a downstream effector of the small GTPase RhoA, which activates ROCK by promoting its translocation to the plasma membrane. ROCK phosphorylates various substrates, including myosin light chain and LIM kinase, which regulate cytoskeleton dynamics and cell migration. This compound inhibits ROCK-mediated phosphorylation of these substrates, leading to the inhibition of cell migration and invasion.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the cell type and disease model. In cancer cells, this compound inhibits cell migration and invasion by reducing the phosphorylation of myosin light chain and LIM kinase. In vascular smooth muscle cells, this compound inhibits ROCK-mediated contraction by reducing the phosphorylation of myosin light chain. In endothelial cells, this compound improves endothelial function by increasing nitric oxide production and reducing oxidative stress. In neuronal cells, this compound promotes axonal regeneration and neuronal survival by reducing ROCK-mediated inhibition of neurite outgrowth and promoting the activation of pro-regenerative signaling pathways.

Advantages and Limitations for Lab Experiments

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has several advantages and limitations for lab experiments. One advantage is its high specificity and potency for ROCK inhibition, which allows for the selective targeting of ROCK-mediated signaling pathways. Another advantage is its ability to penetrate the blood-brain barrier, which makes it a potential therapeutic agent for neurological disorders. One limitation is its potential off-target effects, which may affect other cellular processes. Another limitation is its potential toxicity, which may limit its clinical use.

Future Directions

There are several future directions for the study of 7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide. One direction is the development of more potent and selective inhibitors of ROCK, which may have greater therapeutic potential. Another direction is the investigation of the role of ROCK in other diseases, such as fibrosis and immune disorders. Additionally, the development of novel drug delivery systems may improve the efficacy and safety of this compound in clinical settings. Finally, the identification of biomarkers for ROCK activity may help to identify patient populations that may benefit from ROCK inhibition therapy.

Synthesis Methods

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the condensation of 2,5-dimethylpyrrole with 1,3-dibromopropane to form a pyrrole derivative. This intermediate is then reacted with cyclohexylmethylamine to form the desired spirocyclic compound. The final step involves the amidation of the spirocyclic compound with propionyl chloride to form this compound.

Scientific Research Applications

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, ROCK has been shown to play a critical role in cancer cell invasion and metastasis. This compound has been shown to inhibit the migration and invasion of various cancer cell lines, including breast, prostate, and lung cancer cells. In cardiovascular diseases, ROCK has been shown to play a critical role in vascular smooth muscle contraction and endothelial dysfunction. This compound has been shown to improve endothelial function and reduce blood pressure in animal models of hypertension. In neurological disorders, ROCK has been shown to play a critical role in axonal regeneration and neuronal survival. This compound has been shown to promote axonal regeneration and improve functional recovery in animal models of spinal cord injury and stroke.

Properties

IUPAC Name

7-(cyclohexylmethyl)-6-oxo-N-propyl-2,7-diazaspiro[4.5]decane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H33N3O2/c1-2-11-20-18(24)22-13-10-19(15-22)9-6-12-21(17(19)23)14-16-7-4-3-5-8-16/h16H,2-15H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZXXUBDEFVECY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)N1CCC2(C1)CCCN(C2=O)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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